molecular formula C20H13N3O7 B11550825 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11550825
M. Wt: 407.3 g/mol
InChI Key: VIYQTAYCCLEHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method includes the reaction of salicylaldehyde with 2-aminophenol to form an intermediate Schiff base, which is then reacted with 3,5-dinitrobenzoyl chloride to yield the final product . The reaction conditions often involve the use of solvents like ethanol and require careful control of temperature and pH to ensure the desired product is obtained.

Chemical Reactions Analysis

4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine .

Scientific Research Applications

4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its ability to form stable complexes with metal ions. This interaction is facilitated by the imino and hydroxyl groups, which can coordinate with metal ions, leading to changes in the compound’s electronic properties. These changes can be exploited in various applications, such as sensing and catalysis .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate include:

  • 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl acetate
  • 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl benzoate
  • 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl 4-nitrobenzoate

These compounds share similar structural features but differ in the substituents on the benzene ring, which can influence their reactivity and applications. The presence of nitro groups in this compound makes it particularly unique due to the electron-withdrawing effects of these groups, which can enhance its reactivity in certain chemical reactions .

Properties

Molecular Formula

C20H13N3O7

Molecular Weight

407.3 g/mol

IUPAC Name

[4-[(2-hydroxyphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C20H13N3O7/c24-19-4-2-1-3-18(19)21-12-13-5-7-17(8-6-13)30-20(25)14-9-15(22(26)27)11-16(10-14)23(28)29/h1-12,24H

InChI Key

VIYQTAYCCLEHIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.